2,9-Diphenyl-1,10-Phenanthrolin

Übersicht

Beschreibung

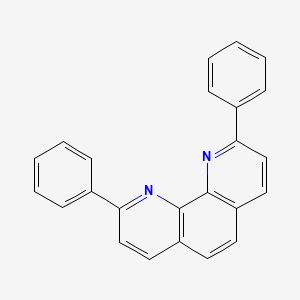

2,9-Diphenyl-1,10-phenanthroline is an organic compound with the molecular formula C24H16N2. It is a derivative of 1,10-phenanthroline, where two phenyl groups are substituted at the 2 and 9 positions. This compound is known for its chelating properties and is widely used in coordination chemistry, particularly in the formation of metal complexes .

Wissenschaftliche Forschungsanwendungen

Photocatalysis and Photodynamic Therapy

Photocatalytic Properties:

2,9-Diphenyl-1,10-phenanthroline is commonly used as a ligand in photocatalytic systems. Its ability to form stable complexes with transition metals enhances the efficiency of light absorption and electron transfer processes. For example, a study demonstrated that a Ru(II) complex with dpphen exhibited promising photocytotoxicity against cancer cells when activated by light. This complex was shown to induce apoptosis selectively in human alveolar carcinoma cells (A549) and mesenchymal stem cells (MSC) through photoactivation, highlighting its potential in photodynamic therapy (PDT) for cancer treatment .

Case Study:

In a recent experiment, researchers synthesized a Ru(II) complex [Ru(bipy)₂(dpphen)]Cl₂ (where bipy = 2,2'-bipyridine) and assessed its cytotoxic effects under light activation. The study found that the complex significantly affected cell morphology and membrane integrity while causing DNA damage in targeted cancer cells .

Coordination Chemistry

Chiral Ligands:

Dpphen serves as an important chiral ligand in asymmetric synthesis. Its structural properties allow it to form stable metal complexes that can catalyze enantioselective reactions. Research has focused on the design and synthesis of dpphen derivatives to improve the efficiency of these catalytic processes .

Applications in Metal Complexes:

The compound's ability to chelate metal ions makes it valuable for developing new catalysts in organic synthesis. For instance, studies have shown that dpphen-based metal complexes can effectively facilitate various reactions, leading to high yields of enantiomerically enriched products .

Solar Energy Conversion

Dye-Sensitized Solar Cells (DSSCs):

Dpphen is utilized as a sensitizer in dye-sensitized solar cells due to its strong light-absorbing properties. It enhances the efficiency of electron injection into the conduction band of semiconductor materials like TiO₂. Research indicates that incorporating dpphen into DSSC architectures can significantly improve their power conversion efficiencies .

Performance Metrics:

Recent advancements have led to the development of solar cells utilizing dpphen that achieved certified power conversion efficiencies exceeding 22%, showcasing its effectiveness as a sensitizing agent in solar energy applications .

Molecular Electronics

Molecular Switches:

Dpphen has been investigated for its potential use in molecular electronic devices. Its ability to undergo reversible conformational changes makes it suitable for applications in molecular switches and memory devices. Studies have reported on the thermodynamic properties and switching kinetics of dpphen-based rotaxanes, indicating their feasibility for future electronic applications .

Summary Table of Applications

Wirkmechanismus

Target of Action

The primary target of 2,9-Diphenyl-1,10-phenanthroline is cancer cells, specifically triple negative adenocarcinoma MDA-MB-231 cells . This compound has been shown to possess promising anticancer activity against these cells .

Mode of Action

2,9-Diphenyl-1,10-phenanthroline interacts with its targets through a process called photoactivation . Upon photoactivation, the compound exhibits time-dependent cytotoxic activity . This interaction results in significant changes in the cancer cells, including an increase in cell rounding and detachment, loss of membrane integrity, accumulation of reactive oxygen species (ROS), and DNA damage .

Biochemical Pathways

The action of 2,9-Diphenyl-1,10-phenanthroline affects several biochemical pathways. It induces both intrinsic and extrinsic apoptotic pathways, leading to cell apoptosis . Additionally, it inhibits the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its photoactivation and its interaction with cancer cells .

Result of Action

The action of 2,9-Diphenyl-1,10-phenanthroline results in significant molecular and cellular effects. These include cell rounding and detachment, loss of membrane integrity, ROS accumulation, DNA damage, and induction of cell apoptosis . These effects confirm that the compound is a potent multi-mechanistic photoactivatable chemotherapeutic drug .

Action Environment

The action, efficacy, and stability of 2,9-Diphenyl-1,10-phenanthroline are influenced by environmental factors such as light, as the compound requires photoactivation to exhibit its cytotoxic activity . The compound’s interaction with its environment, particularly its targets, also plays a crucial role in its action .

Biochemische Analyse

Biochemical Properties

2,9-Diphenyl-1,10-phenanthroline has been shown to possess promising anticancer activity against triple negative adenocarcinoma MDA-MB-231 cells

Cellular Effects

Upon photoactivation, 2,9-Diphenyl-1,10-phenanthroline exhibited time-dependent cytotoxic activity . A significant increase in cell rounding and detachment, loss of membrane integrity, ROS accumulation and DNA damage was observed . Flow cytometry and a fluorescent apoptosis/necrosis assay showed an induction of cell apoptosis .

Molecular Mechanism

It has been suggested that it induces apoptosis in cancer cells . This involves a series of events that lead to programmed cell death, including changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Diphenyl-1,10-phenanthroline typically involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization to form the phenanthroline ring system. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of 2,9-Diphenyl-1,10-phenanthroline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2,9-Diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include substituted phenanthrolines, quinone derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

1,10-Phenanthroline: The parent compound without phenyl substitutions.

2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of phenyl groups.

4,7-Diphenyl-1,10-phenanthroline: Another derivative with phenyl groups at different positions

Uniqueness: 2,9-Diphenyl-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties enhance its ability to form stable metal complexes with unique photophysical and electrochemical characteristics, making it valuable in various applications .

Biologische Aktivität

2,9-Diphenyl-1,10-phenanthroline (dpphen) is a polycyclic aromatic compound that has garnered attention for its biological activities, particularly in the context of metal ion coordination and photocytotoxicity. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₁₈H₁₄N₂

- Molecular Weight : 250.32 g/mol

- Structure : Dpphen features two phenyl groups attached to the 2 and 9 positions of the phenanthroline core, enhancing its electronic properties and coordination capabilities.

Biological Activity Overview

Dpphen exhibits significant biological activities primarily through its interactions with metal ions and its potential as a photocytotoxic agent. Below are key findings from recent research:

Metal Ion Binding

Dpphen is known for its ability to form stable complexes with various metal ions, which can modulate biological processes:

- Interaction with Metal Ions : Dpphen can bind to metal ions such as Cu(II), Zn(II), and Ni(II), influencing cellular functions like enzyme activity and gene expression. This interaction can lead to alterations in cellular signaling pathways .

- Cytotoxic Mechanism : Studies indicate that dpphen can inhibit DNA synthesis in cells at low concentrations (5 μM), with effects reversible by the addition of certain metal ions . This suggests that the biological activity of dpphen is closely linked to its metal-binding properties.

Photocytotoxicity

Recent studies have highlighted the photocytotoxic potential of dpphen-based complexes:

- In Vitro Studies : A ruthenium complex containing dpphen demonstrated significant cytotoxicity against lung adenocarcinoma (A549) cells upon photoactivation. The phototoxicity index ranged from 39.2 to over 100 folds, indicating enhanced anticancer activity when exposed to light .

Table 1: Summary of Photocytotoxicity Findings

Case Studies

Several case studies have explored the biological activity of dpphen and its derivatives:

- Study on A549 Cells : The uptake mechanism was investigated, revealing that dpphen's uptake was not passive but likely involved an active transport mechanism. Upon photoactivation, significant cell death was observed, supporting its use as a potential therapeutic agent in cancer treatment .

- Comparative Analysis of Ligands : In a study comparing various polypyridyl ligands, it was found that dpphen exhibited superior cytotoxic properties compared to other ligands at similar concentrations. The study emphasized the importance of ligand structure in determining biological activity .

Eigenschaften

IUPAC Name |

2,9-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(18-9-5-2-6-10-18)26-24(20)23(19)25-21/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCVRVKEIKXBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458144 | |

| Record name | 2,9-diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25677-69-4 | |

| Record name | 2,9-diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,9-Diphenyl-1,10-phenanthroline?

A1: 2,9-Diphenyl-1,10-phenanthroline (dpp) has the molecular formula C24H16N2 and a molecular weight of 332.40 g/mol.

Q2: What spectroscopic data is available for 2,9-Diphenyl-1,10-phenanthroline and its complexes?

A2: 2,9-Diphenyl-1,10-phenanthroline and its metal complexes are extensively characterized using various spectroscopic techniques including:

- NMR spectroscopy: 1H and 13C NMR are utilized to determine the structure and dynamics of dpp and its complexes. [, , , , , ]

- UV-Vis Spectroscopy: This technique is used to study the absorption properties of dpp, particularly the metal-to-ligand charge-transfer (MLCT) transitions observed in its copper(I) complexes. [, , , , ]

- Emission Spectroscopy: dpp complexes, especially with copper(I), often exhibit luminescence, and emission spectroscopy is used to study their excited-state properties and lifetimes. [, , , , , ]

- EPR Spectroscopy: This technique is employed to characterize the electronic structure and geometry of paramagnetic dpp complexes, such as those with copper(II) ions. [, , ]

Q3: How does 2,9-Diphenyl-1,10-phenanthroline interact with metal ions?

A3: 2,9-Diphenyl-1,10-phenanthroline acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This forms a five-membered chelate ring with the metal center. The steric hindrance provided by the phenyl substituents at the 2,9-positions significantly influences the complex's geometry and reactivity. [, , , , , , , , , ]

Q4: What are the downstream effects of 2,9-Diphenyl-1,10-phenanthroline complexation with copper ions?

A4: The complexation of dpp with copper ions can lead to several downstream effects:

- Formation of Stable Complexes: dpp forms particularly stable complexes with copper(I) ions due to the steric hindrance protecting the metal center and favoring a tetrahedral geometry. [, , , ]

- Photophysical Properties: Copper(I) complexes of dpp exhibit long-lived, room-temperature luminescence, even in polar solvents, making them attractive for applications in photochemistry and photocatalysis. [, , , , , , , , ]

- Electrochemical Switching: Copper(I/II) complexes with dpp and other ligands can be switched between different coordination geometries by changing the copper oxidation state. This property is exploited in the design of molecular machines and devices. [, , , , , ]

- Intermolecular Interactions: The phenyl substituents in dpp can participate in π-π stacking interactions, influencing the packing and properties of the complexes in the solid state. [, , ]

Q5: What is the stability of 2,9-Diphenyl-1,10-phenanthroline copper(I) complexes in various solvents?

A5: Copper(I) complexes of dpp are known for their remarkable stability, even in polar solvents like methanol and water, compared to copper(I) complexes with less bulky ligands. This stability is attributed to the steric protection provided by the phenyl substituents. [, , ]

Q6: How does the structure of 2,9-Diphenyl-1,10-phenanthroline influence its material compatibility and stability?

A6: The 2,9-diphenyl substitution pattern in dpp plays a crucial role in its material compatibility and stability by:

- Enhancing Solubility: The phenyl groups increase the lipophilicity of dpp, improving its solubility in organic solvents, which is beneficial for applications in organic electronics and catalysis. [, , ]

- Promoting Crystallization: The planar and rigid structure of dpp, along with the potential for π-π stacking interactions, can facilitate crystallization and lead to well-defined solid-state structures. [, , , , ]

- Modulating Redox Potentials: The electronic properties of dpp, and thus the redox potentials of its metal complexes, can be fine-tuned by introducing electron-donating or -withdrawing substituents on the phenyl rings. [, , ]

Q7: Are there any catalytic applications of 2,9-Diphenyl-1,10-phenanthroline complexes?

A7: Copper(I) complexes of dpp have been investigated as photoredox catalysts for organic reactions, including atom transfer radical addition (ATRA) and allylation reactions. The long excited-state lifetimes and favorable redox properties of these complexes make them suitable for these applications. [, , ]

Q8: Have computational methods been used to study 2,9-Diphenyl-1,10-phenanthroline and its complexes?

A8: Yes, computational chemistry and modeling techniques, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been employed to:

- Investigate electronic structures and optical properties: Calculations provide insights into the nature of the MLCT excited states and their influence on the photophysical properties of dpp complexes. [, , , , ]

- Study structural changes upon excitation: Theoretical calculations help visualize and understand the "flattening" distortion that occurs in copper(I) dpp complexes upon photoexcitation. [, ]

- Explore structure-activity relationships (SAR): By systematically modifying the dpp structure in silico, researchers can predict the impact on complex stability, redox potentials, and other properties, guiding the development of new materials with tailored characteristics. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.